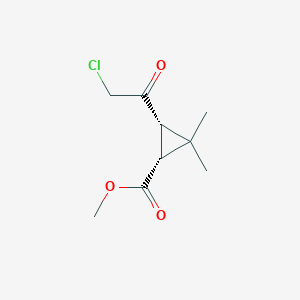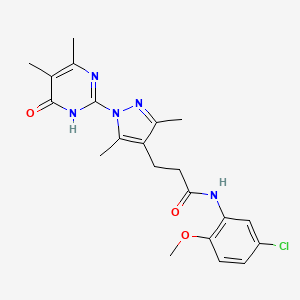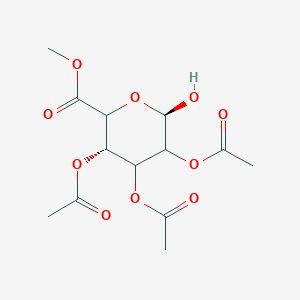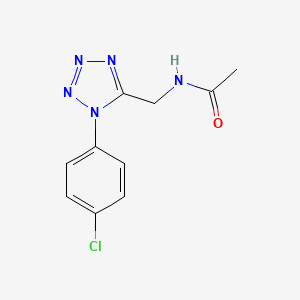![molecular formula C19H24N4O7S B2406939 Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007920-63-9](/img/structure/B2406939.png)
Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H24N4O7S and its molecular weight is 452.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosensitive Protecting Groups
The compound Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate has notable relevance in the field of photosensitive protecting groups. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, demonstrate significant potential in synthetic chemistry. The inclusion of nitrophenyl and piperazino components in the structure of the compound aligns with the characteristics of photosensitive protecting groups, indicating its potential application in this area (Amit et al., 1974).
Endogenous Carcinogens
The compound is related to the category of endogenous carcinogens, where certain compounds are produced in vivo from harmless precursors, exemplified by N-nitroso compounds. The compound's structure, which includes nitrophenyl and piperazino components, is relevant to the study of naturally occurring amines and amides as precursors of carcinogenic N-nitroso compounds. This relevance is significant in understanding the occurrence, biotransformation, and epidemiological significance of carcinogenic N-nitroso compounds in the biosphere (Lin, 1986).
Pharmacophoric Groups in Antipsychotic Agents
The structure of this compound, which includes arylcycloalkylamines, phenyl piperidines, and piperazines, aligns with the pharmacophoric groups found in several antipsychotic agents. These components are known to contribute to the potency and selectivity of binding affinity at D2-like receptors, making the compound relevant in the development and evaluation of such agents (Sikazwe et al., 2009).
properties
IUPAC Name |
dimethyl 3-[2-[4-(4-nitrophenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S/c1-29-18(25)15-12-31-17(19(26)30-2)22(15)16(24)11-20-7-9-21(10-8-20)13-3-5-14(6-4-13)23(27)28/h3-6,15,17H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCDHUQDBZGLCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)







![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2406877.png)